Cas no 125759-82-2 (5-Thiazolecarboxylicacid, 2,4-dichloro-, ethyl ester)

Technical Introduction: 5-Thiazolecarboxylic acid, 2,4-dichloro-, ethyl ester is a specialized heterocyclic compound featuring a thiazole core substituted with dichloro groups and an ethyl ester functionality. This structure imparts reactivity suitable for applications in pharmaceutical and agrochemical synthesis, particularly as an intermediate in the development of active ingredients. The dichloro substitution enhances electrophilic character, facilitating further functionalization, while the ethyl ester group offers versatility in hydrolysis or transesterification reactions. Its stability under standard conditions and compatibility with common organic solvents make it a practical choice for synthetic workflows. The compound’s defined purity and consistent performance ensure reliability in research and industrial-scale processes.
5-Thiazolecarboxylicacid, 2,4-dichloro-, ethyl ester structure
125759-82-2 structure
Product Name:5-Thiazolecarboxylicacid, 2,4-dichloro-, ethyl ester
CAS No:125759-82-2
MF:C6H5Cl2NO2S
MW:226.080398321152
CID:103518
PubChem ID:15141953
Update Time:2025-06-08

5-Thiazolecarboxylicacid, 2,4-dichloro-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 5-Thiazolecarboxylicacid, 2,4-dichloro-, ethyl ester
    • ethyl 2,4-dichlorothiazole-5-carboxylate
    • 5-Thiazolecarboxylicacid,2,4-dichloro-,ethylester(9CI)
    • Ethyl 2,4-dichloro-1,3-thiazole-5-carboxylate
    • 125759-82-2
    • AKOS002676290
    • FT-0735442
    • 2,4-Dichloro-thiazole-5-carboxylic acid ethyl ester
    • Inchi: 1S/C6H5Cl2NO2S/c1-2-11-5(10)3-4(7)9-6(8)12-3/h2H2,1H3
    • InChI Key: JZTPULTZZSOXEH-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)OCC)SC(=N1)Cl

Computed Properties

  • Exact Mass: 224.9418050g/mol
  • Monoisotopic Mass: 224.9418050g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 67.4Ų

5-Thiazolecarboxylicacid, 2,4-dichloro-, ethyl ester Pricemore >>

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Additional information on 5-Thiazolecarboxylicacid, 2,4-dichloro-, ethyl ester

Introduction to 5-Thiazolecarboxylicacid, 2,4-dichloro-, ethyl ester (CAS No. 125759-82-2)

5-Thiazolecarboxylicacid, 2,4-dichloro-, ethyl ester (CAS No. 125759-82-2) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a thiazole ring and dichloro substituents, making it a valuable intermediate in the synthesis of various bioactive molecules. The ethyl ester functionality further enhances its utility in chemical reactions and pharmaceutical applications.

The thiazole ring is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom. This ring system is known for its stability and reactivity, making it a common motif in many biologically active compounds. The presence of dichloro substituents on the thiazole ring imparts additional chemical properties, such as increased lipophilicity and potential for halogen bonding interactions. These properties are crucial in designing molecules with specific biological activities.

The ethyl ester group is a versatile functional group that can be easily converted into other functional groups through various chemical transformations. This flexibility makes 5-Thiazolecarboxylicacid, 2,4-dichloro-, ethyl ester an attractive starting material for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials science applications.

In recent years, there has been growing interest in the use of 5-Thiazolecarboxylicacid, 2,4-dichloro-, ethyl ester as a key intermediate in the development of novel therapeutic agents. Research has shown that compounds derived from this structure exhibit promising pharmacological properties, such as antimicrobial, antiviral, and anticancer activities. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiazole-based derivatives with potent antitumor activity against various cancer cell lines.

One of the key advantages of 5-Thiazolecarboxylicacid, 2,4-dichloro-, ethyl ester is its ability to undergo selective functionalization reactions. The dichloro substituents can be selectively modified to introduce different functional groups, thereby fine-tuning the biological activity of the resulting compounds. This property is particularly useful in drug discovery and development, where precise control over molecular structure is essential for optimizing pharmacological profiles.

The synthesis of 5-Thiazolecarboxylicacid, 2,4-dichloro-, ethyl ester typically involves multi-step processes that include ring formation and functional group introduction. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for producing this compound. For example, a green chemistry approach using microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields.

In addition to its applications in pharmaceutical research, 5-Thiazolecarboxylicacid, 2,4-dichloro-, ethyl ester has also found use in other areas of chemistry and materials science. Its unique combination of functional groups makes it suitable for the preparation of advanced materials with tailored properties. For instance, thiazole-based polymers have been developed for use in electronic devices due to their excellent thermal stability and mechanical strength.

The safety and environmental impact of 5-Thiazolecarboxylicacid, 2,4-dichloro-, ethyl ester are important considerations in its industrial production and application. Studies have shown that this compound is generally stable under normal conditions but should be handled with care to avoid exposure to skin or inhalation. Proper storage conditions and disposal methods are recommended to ensure environmental safety.

In conclusion, 5-Thiazolecarboxylicacid, 2,4-dichloro-, ethyl ester (CAS No. 125759-82-2) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. Its unique structural features and chemical properties make it an invaluable intermediate for the synthesis of bioactive molecules with diverse applications. Ongoing research continues to explore new avenues for utilizing this compound in the development of innovative therapeutic agents and advanced materials.

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